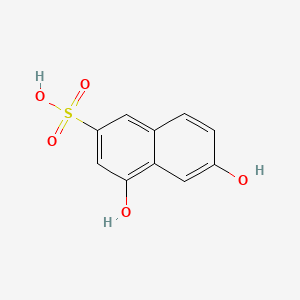

4,6-Dihydroxynaphthalene-2-sulphonic acid

CAS No.: 6357-93-3

Cat. No.: VC2410111

Molecular Formula: C10H8O5S

Molecular Weight: 240.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6357-93-3 |

|---|---|

| Molecular Formula | C10H8O5S |

| Molecular Weight | 240.23 g/mol |

| IUPAC Name | 4,6-dihydroxynaphthalene-2-sulfonic acid |

| Standard InChI | InChI=1S/C10H8O5S/c11-7-2-1-6-3-8(16(13,14)15)5-10(12)9(6)4-7/h1-5,11-12H,(H,13,14,15) |

| Standard InChI Key | FBYMBFPXCCVIRA-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)O |

| Canonical SMILES | C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)O |

Introduction

Chemical Identity and Structure

4,6-Dihydroxynaphthalene-2-sulphonic acid features a naphthalene backbone with two hydroxyl groups at positions 4 and 6, and a sulfonic acid group at position 2. This arrangement is sometimes referred to using alternative numbering as 2,8-dihydroxynaphthalene-6-sulfonic acid in some sources, reflecting different conventions in the numbering of naphthalene derivatives . The compound's molecular structure provides it with unique chemical properties, particularly its ability to participate in hydrogen bonding and form complexes with various metals.

Nomenclature and Identifiers

The compound has several identifiers and synonyms used across chemical databases and literature. These identifiers help in unambiguous identification and retrieval of information related to this compound.

Table 1: Chemical Identifiers of 4,6-Dihydroxynaphthalene-2-sulphonic acid

| Parameter | Value |

|---|---|

| CAS Registry Number | 6357-93-3 |

| Molecular Formula | C₁₀H₈O₅S |

| IUPAC Name | 4,6-dihydroxynaphthalene-2-sulfonic acid |

| Common Synonyms | DIHYDROXY-G-SALT, 2,8-DIHYDROXY NAPHTHALENE-6-SULFONIC ACID |

| European Community (EC) Number | 228-757-4 |

| InChI | InChI=1S/C10H8O5S/c11-7-2-1-6-3-8(16(13,14)15)5-10(12)9(6)4-7/h1-5,11-12H,(H,13,14,15) |

| InChIKey | FBYMBFPXCCVIRA-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)O |

Structural Characteristics

The compound's structure features a naphthalene core with two hydroxyl groups and a sulfonic acid group, conferring both hydrophilic and acidic properties. The arrangement of these functional groups plays a crucial role in determining the compound's chemical behavior and applications. The hydroxyl groups at positions 4 and 6 provide sites for hydrogen bonding and complex formation, while the sulfonic acid group imparts water solubility and acidic character to the molecule .

Physical and Chemical Properties

4,6-Dihydroxynaphthalene-2-sulphonic acid appears as a colorless crystalline solid at room temperature. It demonstrates good solubility in water, a characteristic enhanced by the presence of the sulfonic acid group, which is highly polar and can readily ionize in aqueous solutions.

Physical Properties

The physical properties of 4,6-Dihydroxynaphthalene-2-sulphonic acid influence its handling, processing, and applications in various chemical processes.

Table 2: Physical Properties of 4,6-Dihydroxynaphthalene-2-sulphonic acid

Chemical Reactivity

The chemical reactivity of 4,6-Dihydroxynaphthalene-2-sulphonic acid is primarily determined by its functional groups. The hydroxyl groups are capable of undergoing various reactions, including esterification, etherification, and oxidation, while the sulfonic acid group can participate in acid-base reactions, salt formation, and nucleophilic substitutions .

The compound is known to form complexes with transition metals due to the presence of the hydroxyl groups, which can act as chelating sites. This property is particularly relevant for its potential applications in analytical chemistry and metal ion detection .

Synthesis and Preparation Methods

The synthesis of 4,6-Dihydroxynaphthalene-2-sulphonic acid typically involves the sulfonation of 4,6-dihydroxynaphthalene. This process requires careful control of reaction conditions to ensure high yield and purity of the final product.

Industrial Synthesis

In industrial settings, the synthesis process generally follows these steps:

-

Sulfonation of 4,6-dihydroxynaphthalene using sulfuric acid under controlled temperature conditions

-

Cooling of the reaction mixture to prevent overheating and potential side reactions

-

Neutralization with a base (typically sodium hydroxide) to precipitate the product

-

Filtration, washing, and drying of the precipitate to obtain the pure compound

Continuous flow reactors are often employed in industrial production to ensure consistent quality and yield. The reaction temperature and sulfuric acid concentration are critical parameters that need to be carefully optimized to maximize yield while minimizing the formation of undesired by-products.

Applications and Uses

4,6-Dihydroxynaphthalene-2-sulphonic acid finds applications in various fields, ranging from chemical synthesis to analytical methods and potential therapeutic uses.

Analytical Applications

The ability of 4,6-Dihydroxynaphthalene-2-sulphonic acid to form complexes with various metal ions makes it potentially useful in analytical chemistry. The hydroxyl groups can serve as chelating sites, enabling the detection and quantification of metal ions in solution. This property is particularly valuable in environmental monitoring and quality control applications .

Photography and Imaging

The compound has been used as an azo component in diazotype prints, contributing to the development of blue-shade images. Its role in this application stems from its ability to react with diazo compounds to form colored azo dyes, which are essential for the imaging process .

| Potential Application | Mechanism | Research Stage |

|---|---|---|

| Anti-inflammatory | Enzyme inhibition | Early investigation |

| Anti-cancer | Potential modulation of cellular pathways | Preliminary studies |

| Bioconjugation | Formation of stable bonds with biomolecules | Applied research |

| Hazard Statement | Classification | Occurrence in Reports |

|---|---|---|

| H315: Causes skin irritation | Warning Skin corrosion/irritation | 33.3% |

| H319: Causes serious eye irritation | Warning Serious eye damage/eye irritation | 33.3% |

Comparison with Related Compounds

4,6-Dihydroxynaphthalene-2-sulphonic acid belongs to a family of hydroxylated naphthalene sulfonic acids, each with distinct properties and applications.

Structural Analogues

Several structural analogues of 4,6-Dihydroxynaphthalene-2-sulphonic acid exist, differing in the position of hydroxyl groups and the sulfonic acid group on the naphthalene core.

Table 5: Comparison with Structural Analogues

Functional Comparison

The positioning of functional groups significantly affects the chemical behavior and applications of these compounds. For instance:

-

The arrangement of hydroxyl groups influences chelating properties and metal complex formation

-

The presence of an amino group (as in 6-Amino-4-hydroxy-2-naphthalenesulfonic acid) introduces different reactivity patterns

-

Salt forms generally exhibit improved water solubility but may have altered reactivity compared to the free acid form

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume